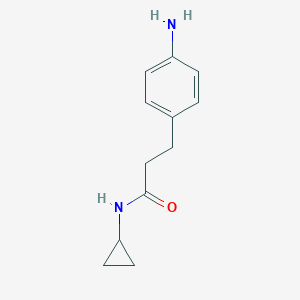

![molecular formula C16H12N4S B183699 3,6-difenil-7H-[1,2,4]triazolo[3,4-b][1,3,4]tiadiazina CAS No. 79074-65-0](/img/structure/B183699.png)

3,6-difenil-7H-[1,2,4]triazolo[3,4-b][1,3,4]tiadiazina

Descripción general

Descripción

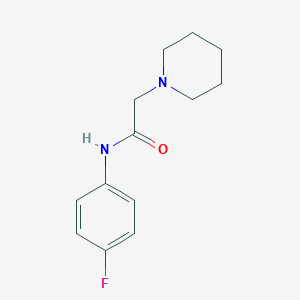

“3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine” is a chemical compound with the molecular formula C16H12N4S . It has been studied for its potential biological activities .

Synthesis Analysis

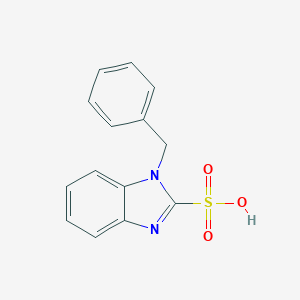

The synthesis of a series of 3,6-disubstituted-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine compounds derived from 4-amino-3-substituted-1,2,4-triazole-5-thiones has been described . Another study reported the synthesis of a series of 6-aryl-3-(3,4-dialkoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine by condensing 4-amino-5-(3,4-dialkoxyphenyl)-4H-[1,2,4]-triazole-3-thiol with various aromatic carboxylic acids in the presence of phenacyl bromides .

Molecular Structure Analysis

The molecular structure of “3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine” has been reported . The crystal structure of this compound has been described as monoclinic, with a = 22.151 (4) Å, b = 12.484 (2) Å, c = 10.2018 (19) Å, β = 101.073 (6)° .

Physical and Chemical Properties Analysis

The physical and chemical properties of “3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine” can be found in databases like PubChem .

Aplicaciones Científicas De Investigación

Aquí se presenta un análisis exhaustivo de las aplicaciones de investigación científica de 3,6-difenil-7H-[1,2,4]triazolo[3,4-b][1,3,4]tiadiazina, centrándose en aplicaciones únicas en diferentes campos:

Actividad anticonvulsiva

Los compuestos relacionados con this compound se han evaluado por su potencial actividad anticonvulsiva. Esta aplicación es significativa en el desarrollo de nuevos tratamientos para la epilepsia y otros trastornos relacionados con las convulsiones .

Actividad antioxidante

Estos compuestos también se han probado por su actividad antioxidante in vitro. La capacidad de eliminar los radicales libres los convierte en candidatos para abordar las condiciones relacionadas con el estrés oxidativo .

Actividad antidiabética

Se han realizado estudios in vivo para evaluar la actividad antidiabética de estos compuestos utilizando modelos animales. Esta investigación podría conducir a nuevos agentes terapéuticos para el manejo de la diabetes .

Diseño y descubrimiento de fármacos

La relación estructura-actividad de las triazolotiadiazinas es crucial en el diseño y descubrimiento de fármacos. Comprender cómo los cambios estructurales afectan la actividad biológica puede guiar el desarrollo de fármacos más efectivos .

Métodos de síntesis

Se han empleado varios métodos de síntesis para crear triazolotiadiazinas. Estos métodos son esenciales para producir compuestos con posibles aplicaciones terapéuticas .

Actividad antibacteriana

También se ha realizado investigación sobre la actividad antibacteriana de estos compuestos. Esta aplicación es particularmente relevante en la búsqueda de nuevos antibióticos en medio de la creciente resistencia a los antibióticos .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds with similar structures have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Mode of Action

It is suggested that the compound’s hydrogen bond accepting and donating characteristics enable it to make specific interactions with different target receptors .

Biochemical Pathways

Similar compounds have been reported to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

One study reported a favorable clogp for a similar compound, suggesting good lipophilicity and potential bioavailability .

Result of Action

Similar compounds have been reported to exhibit anticonvulsant activity against mes-induced seizures , suggesting potential neuroprotective effects.

Análisis Bioquímico

Biochemical Properties

It has been suggested that this compound may interact with various enzymes and proteins, potentially influencing biochemical reactions .

Cellular Effects

Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4S/c1-3-7-12(8-4-1)14-11-21-16-18-17-15(20(16)19-14)13-9-5-2-6-10-13/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMLKOAASIIFME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NN2C(=NN=C2S1)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353075 | |

| Record name | 3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79074-65-0 | |

| Record name | 3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and crystal system of 3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine?

A1: The molecular formula of 3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is C16H12N4S []. The crystal structure belongs to the monoclinic system with the space group P21/c. []

Q2: What were the key findings of the crystallographic study on 3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine?

A2: The study successfully determined the crystal structure of 3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine at 296 K. [] Key parameters determined include the unit cell dimensions (a = 22.151(4) Å, b = 12.484(2) Å, c = 10.2018(19) Å, β = 101.073(6)°), cell volume (V = 2768.7(8) Å3), and reliability factors (Rgt(F) = 0.0522, wRref(F2) = 0.1428). [] This information provides a basis for understanding the three-dimensional arrangement of the molecule and its potential interactions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

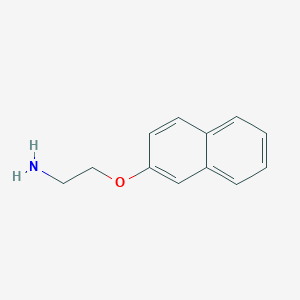

![3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol](/img/structure/B183619.png)

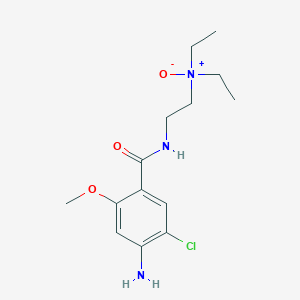

![N-[(2-chlorophenyl)methyl]prop-2-yn-1-amine](/img/structure/B183638.png)

![2-[(3-Thienylmethyl)amino]-1-butanol](/img/structure/B183642.png)